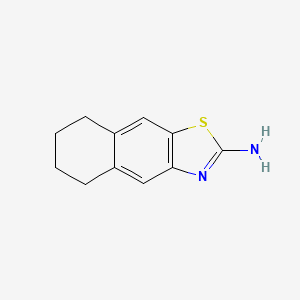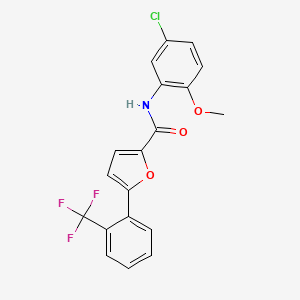
3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene is a chlorinated derivative of bithiophene, characterized by the presence of six chlorine atoms attached to the thiophene ringsIts molecular formula is C8Cl6S2, and it has a molecular weight of 372.935 g/mol .
Vorbereitungsmethoden
The synthesis of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene typically involves the chlorination of 2,2’-bithiophene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the thiophene rings .
Analyse Chemischer Reaktionen
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s chlorinated structure makes it a useful probe for studying the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The chlorine atoms enhance the compound’s ability to interact with electron-rich sites on proteins and other biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene can be compared with other chlorinated thiophenes and biphenyls:
3,3’,4,4’,5,5’-Hexachlorobiphenyl: Similar in structure but with biphenyl instead of bithiophene, this compound is known for its environmental persistence and toxicity.
Hexachlorocyclohexane: Another chlorinated compound with a different ring structure, used primarily as a pesticide.
The uniqueness of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene lies in its specific arrangement of chlorine atoms on the bithiophene rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
34721-65-8 |
|---|---|
Molekularformel |
C8Cl6S2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2,3,4-trichloro-5-(3,4,5-trichlorothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8Cl6S2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6 |
InChI-Schlüssel |
NZHAXZYBKDCBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



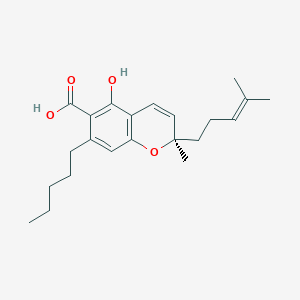

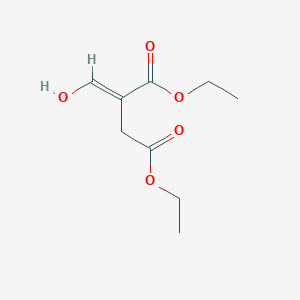
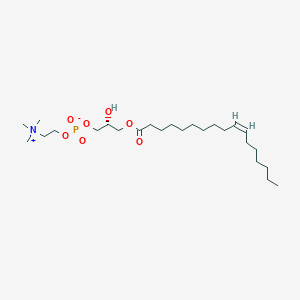
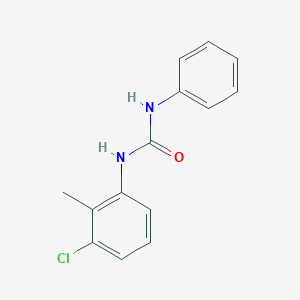
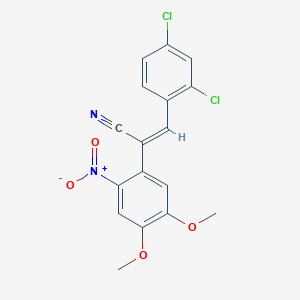
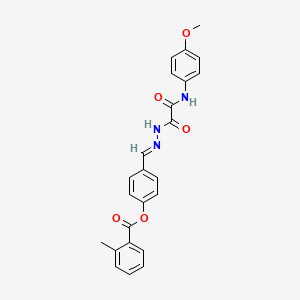
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)
